3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is an organic compound classified under the category of benzanilides. This class of compounds features an anilide group where the carboxamide group is substituted with a benzene ring. The specific structure of this compound includes a fluorine atom and a methoxy group, contributing to its unique chemical properties and potential biological activities. The compound is identified by its IUPAC name and has a molecular formula of CHFO .
The synthesis of 3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, general methods for synthesizing similar compounds often include:
The technical details regarding the exact conditions, yields, and purification methods for each step would typically be found in specialized organic chemistry literature or patents.
The molecular structure of 3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide can be represented using various chemical notations:
COc(cc(cc1)NC(c2cccc(F)c2)=O)c1-n1nnnc1
InChI=1S/C15H12FN5O2/c16-11-5-1-4-10(7-11)14(21)16-12-6-2-3-9(8-12)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20)
The structure features a benzamide backbone with a methoxy group and a tetrazole ring attached to one of the phenyl groups. The presence of the fluorine atom at the para position relative to the amide group enhances its lipophilicity and may influence its biological activity .
3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide can participate in various chemical reactions typical of amides and aromatic compounds:
These reactions are critical in modifying the compound for potential therapeutic applications or enhancing its pharmacological properties.
The physical and chemical properties of 3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide include:
Additional properties such as melting point, boiling point, and specific reactivity profiles would require experimental determination or detailed literature review.
3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has potential applications in medicinal chemistry and pharmacology. Its structural features suggest possible uses in:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: